2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Overview
Description
The compound 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a derivative of 1H-1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a third nitrogen at position 4. This structure is known for its versatility in chemical reactions and its potential for generating a wide variety of substituted compounds.
Synthesis Analysis
The synthesis of triazole derivatives can involve the alkylation of substituted triazoles. For instance, the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile can lead to N-cyanomethyl derivatives, as described in the synthesis of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography, which provides information about the stereochemistry of the compound. For example, the paper on ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles provides single crystal X-ray structures to confirm the stereochemistry of the exocyclic ethene bond . Similarly, the structure of substituted triazole acetonitriles was determined by X-ray analysis .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. The paper on substituted triazole acetonitriles mentions the condensation of these compounds at the activated methylene group with acetone, leading to the formation of new derivatives . The reactivity of the triazole ring allows for the introduction of various substituents, which can significantly alter the chemical properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be inferred from spectroscopic data such as IR, 1H NMR, and 13C NMR. For example, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was indicated by its IR, 1H NMR, and 13C NMR spectra . These techniques are crucial for confirming the identity of the synthesized compounds and for understanding their behavior in different chemical environments.
Scientific Research Applications
Antimicrobial Activities : A study by Demirbaş et al. (2010) synthesized compounds containing the 1,2,4-triazole moiety and evaluated their antimicrobial activities. These compounds showed good antimicrobial activities against test microorganisms, comparable to ampicillin (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).
Antimicrobial and Anti-Inflammatory Activities : Gadegoni and Manda (2013) synthesized novel compounds with 1,2,4-triazole moiety, which exhibited antimicrobial activity against various bacteria. Additionally, these compounds were tested for their anti-inflammatory activity (Gadegoni & Manda, 2013).
Lipase and α-Glucosidase Inhibition : Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from similar triazole structures and investigated their potential as lipase and α-glucosidase inhibitors. Some compounds showed significant inhibitory activity (Bekircan, Ülker, & Menteşe, 2015).
Spectroscopic and Structural Studies : Şahin et al. (2014) conducted spectroscopic and structural studies on compounds including the 1,2,4-triazole ring. They used X-ray diffraction and various spectroscopic methods to characterize these compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Electrochemical Studies : The study by Pushkareva and Zenkevich (2019) focused on the electrochemical transformation of a compound structurally related to 1,2,4-triazoles in mixed-aqueous solvents. They identified several products of electrochemical transformations through chromatography-mass spectroscopy (Pushkareva & Zenkevich, 2019).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-8-14-15(6-5-13)11(17)16(8)10-4-2-3-9(12)7-10/h2-4,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXRGOXHDMJCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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